molecular formula C13H17NO4S B14876351 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid

5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid

Cat. No.: B14876351
M. Wt: 283.35 g/mol
InChI Key: ZSPFSOTUUFFXID-UHFFFAOYSA-N
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Description

5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Boc Protecting Group: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Thiophene-3-carboxylic Acid: The final step involves coupling the Boc-protected azetidine with thiophene-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amines, substituted azetidines

Scientific Research Applications

5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the Boc-protected azetidine ring and the thiophene moiety can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
  • 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid
  • 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-9(6-14)10-4-8(7-19-10)11(15)16/h4,7,9H,5-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPFSOTUUFFXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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